4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide: is a complex organic compound that features a benzamide group attached to a pyrazole ring and an oxadiazole ring. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets for these activities vary widely and are often dependent on the precise structure of the compound.
Mode of Action
For instance, some imidazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis
Biochemical Pathways
For example, some imidazole derivatives have been shown to have anti-tubercular activity, suggesting that they may affect the biochemical pathways involved in the growth and reproduction of Mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
For example, some imidazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis , suggesting that they may have a bactericidal effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide . Common synthetic routes include:
Condensation Reactions: : These reactions often involve the condensation of appropriate precursors to form the pyrazole ring.
Oxidation and Reduction Reactions: : These steps are used to introduce and modify functional groups on the molecule.
Amide Bond Formation: : The final step usually involves forming the amide bond between the benzoyl group and the oxadiazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide: can undergo various chemical reactions, including:
Reduction: : This process typically involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution Reactions: : These reactions involve replacing one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, with modifications to the functional groups and overall structure.
Scientific Research Applications
4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or chemical processes.
Comparison with Similar Compounds
4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide: can be compared with other similar compounds, such as:
Indole Derivatives: : These compounds share structural similarities and may exhibit similar biological activities.
Imidazole Derivatives: : These compounds also contain heterocyclic rings and may have comparable chemical properties.
Conclusion
This compound: is a versatile compound with potential applications in various scientific fields. Its synthesis, reactions, and biological activities make it a valuable subject of study for researchers.
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Properties
IUPAC Name |
4-benzoyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-13-12-17(25-26(13)2)20-23-24-21(29-20)22-19(28)16-10-8-15(9-11-16)18(27)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVUTGVZJBBFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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